7-chloro-5-(methylsulfonyl)-N-(4-phenylbutan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-5-(methylsulfonyl)-N-(4-phenylbutan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a synthetic organic compound It belongs to the class of benzoxazepines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-(methylsulfonyl)-N-(4-phenylbutan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methylsulfonyl chloride.
Amidation: Formation of the carboxamide group through reactions with amines or ammonia.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(methylsulfonyl)-N-(4-phenylbutan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, 7-chloro-5-(methylsulfonyl)-N-(4-phenylbutan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide may be studied for its potential biological activities. This includes its interactions with enzymes, receptors, and other biomolecules.
Medicine
The compound may have potential therapeutic applications. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-5-(methylsulfonyl)-N-(4-phenylbutan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine: Lacks the N-(4-phenylbutan-2-yl) and carboxamide groups.
5-(methylsulfonyl)-N-(4-phenylbutan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the chlorine atom.
Uniqueness
The presence of the chlorine atom, methylsulfonyl group, and N-(4-phenylbutan-2-yl) carboxamide moiety makes 7-chloro-5-(methylsulfonyl)-N-(4-phenylbutan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide unique. These functional groups contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25ClN2O4S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
7-chloro-5-methylsulfonyl-N-(4-phenylbutan-2-yl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15(8-9-16-6-4-3-5-7-16)23-21(25)20-12-13-24(29(2,26)27)18-14-17(22)10-11-19(18)28-20/h3-7,10-11,14-15,20H,8-9,12-13H2,1-2H3,(H,23,25) |
InChI Key |
FETADRVIZTVBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.